2-(Benzyloxy)propanoyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxypropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-8(10(11)12)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTKNMQAPNHLJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508577 | |
| Record name | 2-(Benzyloxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56972-68-0 | |
| Record name | 2-(Benzyloxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60508577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyloxy Propanoyl Chloride and Its Precursors
Routes to Chiral 2-(Benzyloxy)propanoic Acid
The synthesis of chiral 2-(benzyloxy)propanoic acid is a critical first step, with methods often starting from readily available chiral lactate (B86563) esters.
Derivatization of Chiral Lactates
A common and effective strategy for producing chiral 2-(benzyloxy)propanoic acid involves the derivatization of chiral lactates, such as (S)-ethyl lactate and (R)-methyl lactate. google.comrsc.org This approach takes advantage of the inherent chirality of the starting material to produce the desired stereoisomer of the final product.
The process typically involves the O-benzylation of the lactate ester, followed by hydrolysis of the ester to yield the carboxylic acid. For instance, (R)-methyl lactate can be reacted with a benzyl (B1604629) halide in the presence of a base to form (R)-2-(benzyloxy)methyl propionate. google.com This intermediate is then hydrolyzed, usually under basic conditions followed by acidification, to give (R)-2-(benzyloxy)propanoic acid. google.com A patent describes a method where sodium tert-amylate is used as the base in the reaction between R-methyl lactate and a benzyl halogen, which is then followed by hydrolysis with sodium hydroxide. google.com
O-Benzylation Strategies
The O-benzylation of the hydroxyl group in the lactate ester is a key transformation. google.com Various benzylation strategies can be employed, often utilizing a benzyl halide (like benzyl bromide or benzyl chloride) in the presence of a suitable base. The choice of base and reaction conditions can influence the efficiency of the reaction.
One documented method involves mixing R-methyl lactate with sodium tert-amylate and then reacting this mixture with a benzyl halogen at a temperature below 5 °C. google.com Alternative O-benzylation methods for alcohols that could be adapted for this synthesis include the use of benzyl trichloroacetimidate (B1259523) under acidic conditions or 2-benzyloxy-1-methylpyridinium triflate under neutral conditions. organic-chemistry.org The Williamson ether synthesis, which involves deprotonation of the alcohol with a base like sodium hydride followed by reaction with a benzyl halide, is a classic approach to forming benzyl ethers. organic-chemistry.org For substrates that require milder conditions, silver oxide (Ag₂O) can be used as a base. organic-chemistry.org
Conversion of 2-(Benzyloxy)propanoic Acid to 2-(Benzyloxy)propanoyl Chloride
Once the chiral 2-(benzyloxy)propanoic acid has been synthesized, the next step is its conversion to the more reactive acyl chloride. This is typically achieved using a variety of acylating reagents.
Application of Acylating Reagents
Several common reagents are used to convert carboxylic acids to acyl chlorides, including thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.ukgoogle.com
Thionyl Chloride (SOCl₂): This is a widely used reagent for this transformation. chemguide.co.ukcommonorganicchemistry.comorganic-chemistry.org The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, with sulfur dioxide and hydrogen chloride as byproducts, which are gases and thus easily removed. chemguide.co.uk
Oxalyl Chloride ((COCl)₂): Another effective reagent, oxalyl chloride, reacts with carboxylic acids, often in the presence of a catalytic amount of dimethylformamide (DMF), to yield the acyl chloride. commonorganicchemistry.comorgsyn.org
Phosphorus Trichloride (PCl₃): This reagent also converts carboxylic acids to their corresponding acyl chlorides. The reaction produces phosphorous acid as a byproduct. chemguide.co.ukbyjus.com
Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids to form the acyl chloride, along with phosphorus oxychloride and hydrogen chloride. chemguide.co.uk
Optimized Reaction Conditions for Chloride Formation
The efficiency of the conversion of 2-(benzyloxy)propanoic acid to its acyl chloride is dependent on the reaction conditions.
When using thionyl chloride , the reaction is often carried out by stirring the carboxylic acid in neat thionyl chloride at reflux. commonorganicchemistry.com Alternatively, a solvent such as dichloromethane (B109758) can be used, and the reaction may be performed at cooler temperatures, for instance, by cooling to -15 to -10°C before adding the thionyl chloride and then allowing the mixture to warm to 0°C. researchgate.net
For reactions with oxalyl chloride , the process typically involves stirring the carboxylic acid in a solvent like dichloromethane at room temperature with the addition of a catalytic amount of DMF. commonorganicchemistry.com
With phosphorus trichloride , the reaction is generally less vigorous than with phosphorus pentachloride as no hydrogen chloride gas is evolved. chemguide.co.uk The resulting acyl chloride can be separated from the phosphorous acid byproduct by fractional distillation. chemguide.co.uk
The choice of reagent and conditions can be influenced by the scale of the reaction and the sensitivity of the substrate to the reaction conditions.
Table of Reaction Conditions for Acyl Chloride Formation
| Acylating Reagent | Typical Solvents | Typical Temperatures | Catalyst/Additive | Byproducts |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Neat, Dichloromethane (DCM) | Reflux, -15°C to 0°C | None or Triethylamine | SO₂, HCl |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM) | Room Temperature | Dimethylformamide (DMF) | CO, CO₂, HCl |
| Phosphorus Trichloride (PCl₃) | Neat or in a solvent | Variable | None | H₃PO₃ |
| Phosphorus Pentachloride (PCl₅) | Neat or in a solvent | Cold | None | POCl₃, HCl |
Mechanistic Investigations of Reactions Involving 2 Benzyloxy Propanoyl Chloride
Ketene (B1206846) Generation via Dehydrohalogenation
Acyl chlorides that possess an α-hydrogen can undergo dehydrohalogenation in the presence of a non-nucleophilic base, such as triethylamine, to form ketenes. wikipedia.org In this reaction, the base removes the acidic proton at the α-position (the carbon adjacent to the carbonyl group), leading to the formation of a carbon-carbon double bond and the elimination of the chloride ion. wikipedia.org
For 2-(benzyloxy)propanoyl chloride, the presence of a hydrogen atom on the carbon adjacent to the carbonyl group makes it a potential precursor for the generation of the corresponding ketene, 1-(benzyloxy)ethylidenone. This highly reactive intermediate can then participate in various cycloaddition reactions, such as the [2+2] cycloaddition with alkenes to form cyclobutanones. wikipedia.org
Intramolecular Rearrangements (e.g., Acyl-Claisen Rearrangements with Analogous Compounds)organic-chemistry.org
In a study on the development of an enantioselective acyl-Claisen reaction, benzyloxyacetyl chloride, a compound structurally similar to this compound, was reacted with N-allylmorpholine in the presence of a chiral Lewis acid. acs.org This reaction proceeds through a researchgate.netresearchgate.net-sigmatropic bond reorganization to yield γ,δ-unsaturated carbonyl compounds. acs.org The utility of chelation as a control element was highlighted in this study, suggesting that the benzyloxy group could play a role in coordinating to a Lewis acid catalyst, thereby influencing the stereochemical outcome of the rearrangement. acs.org
Other related Claisen rearrangements that proceed through different intermediates but share the fundamental researchgate.netresearchgate.net-sigmatropic shift include:
Ireland-Claisen Rearrangement: Involves the rearrangement of an allylic carboxylate via a silyl (B83357) ketene acetal (B89532) intermediate. wikipedia.org
Johnson-Claisen Rearrangement: The reaction of an allylic alcohol with an orthoester. wikipedia.org
Bellus-Claisen Rearrangement: The reaction of allylic ethers, amines, or thioethers with ketenes. wikipedia.org
These examples with analogous compounds suggest that under appropriate conditions, this compound or its derivatives could potentially undergo intramolecular rearrangements.
Stereoselective Transformations Utilizing 2 Benzyloxy Propanoyl Chloride
Asymmetric Inductions in Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds with control over the absolute stereochemistry is a fundamental challenge in organic synthesis. 2-(Benzyloxy)propanoyl chloride can be utilized as a chiral auxiliary to induce asymmetry in such reactions. When coupled with an achiral nucleophile, the inherent chirality of the 2-(benzyloxy)propanoyl moiety can direct the approach of an incoming electrophile, leading to the preferential formation of one diastereomer.
One of the key strategies involves the formation of an enolate from a derivative of 2-(benzyloxy)propanoic acid, followed by alkylation. The bulky benzyloxy group can effectively shield one face of the enolate, forcing the alkylating agent to approach from the less hindered side. This substrate-controlled diastereoselection is a powerful tool for setting a new stereocenter with a predictable configuration.
For instance, in the synthesis of complex natural products, a derivative of 2-(benzyloxy)propanoic acid can be attached to a more complex achiral fragment. Subsequent enolate formation and reaction with an electrophile, such as an alkyl halide or an aldehyde (in an aldol (B89426) reaction), can proceed with high diastereoselectivity. The stereochemical outcome is dictated by the minimization of steric interactions in the transition state, a principle well-established in asymmetric synthesis. The newly formed diastereomeric product can then be further elaborated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product.
| Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) |
| Enolate Alkylation | Methyl Iodide | >95:5 |
| Aldol Reaction | Benzaldehyde | up to 90:10 |
Table 1: Representative Diastereoselectivities in C-C Bond Formations Using a 2-(Benzyloxy)propanoyl Moiety.
Diastereoselective Synthesis of Advanced Intermediates
The principles of stereocontrol demonstrated in simple carbon-carbon bond formations can be extended to the synthesis of more complex and advanced intermediates. In multi-step syntheses, establishing the correct relative stereochemistry between multiple stereocenters is crucial. The use of this compound or its derivatives can be instrumental in achieving this goal.
A notable application is in the diastereoselective synthesis of β-lactams, the core structural motif of many important antibiotics. In the Staudinger synthesis of β-lactams, the reaction between a ketene (B1206846) and an imine, the stereochemical outcome can be controlled by a chiral substituent on either the ketene or the imine. By incorporating a 2-(benzyloxy)propanoyl group as a chiral auxiliary on the ketene precursor, it is possible to direct the [2+2] cycloaddition to favor one diastereomer of the resulting β-lactam.
Similarly, in the synthesis of chiral lactones, which are prevalent in natural products, this compound can be used to introduce a key stereocenter. For example, the acylation of a homoallylic alcohol with this compound, followed by an iodolactonization reaction, can proceed with high diastereoselectivity. The stereochemistry of the newly formed stereocenters in the lactone ring is controlled by the existing stereocenter in the 2-(benzyloxy)propanoyl group.
| Intermediate | Synthetic Strategy | Key Stereocontrolling Element |
| β-Lactam | Staudinger Cycloaddition | Chiral ketene precursor |
| Chiral Lactone | Iodolactonization | Acylated homoallylic alcohol |
Table 2: Diastereoselective Synthesis of Advanced Intermediates.
Control of Stereochemistry through Substrate and Reagent Design
The degree of stereoselectivity achieved in reactions utilizing this compound is highly dependent on the careful design of both the substrate and the reagents. Factors such as the steric bulk of the substituents, the nature of the solvent, the temperature, and the choice of Lewis acid or base can all have a profound impact on the diastereomeric or enantiomeric excess of the product.
In aldol reactions, for example, the geometry of the enolate (E or Z) is critical in determining the relative stereochemistry (syn or anti) of the aldol adduct. The choice of base and reaction conditions for the formation of the enolate from a 2-(benzyloxy)propanoyl derivative must be carefully optimized to favor the formation of one enolate isomer. Furthermore, the use of chelating Lewis acids can pre-organize the transition state, leading to enhanced stereocontrol.
The design of the chiral auxiliary itself can also be modified to improve stereoselectivity. While this compound is effective, derivatives with different protecting groups on the hydroxyl function or with additional steric bulk can be synthesized to fine-tune the stereochemical outcome for a specific transformation. This iterative process of substrate and reagent design is a hallmark of modern asymmetric synthesis, allowing chemists to tackle increasingly complex stereochemical challenges.
| Parameter | Influence on Stereoselectivity | Example Application |
| Solvent Polarity | Can affect transition state geometry | Aldol and alkylation reactions |
| Lewis Acid | Can enforce a rigid transition state | Diels-Alder and aldol reactions |
| Protecting Group | Modifies steric and electronic properties of the auxiliary | Optimization of diastereoselectivity |
Table 4: Factors Influencing Stereochemical Control.
Catalytic Methodologies in 2 Benzyloxy Propanoyl Chloride Chemistry
Lewis Acid-Catalyzed Transformations
Lewis acids play a pivotal role in activating 2-(benzyloxy)propanoyl chloride and its derivatives towards nucleophilic attack and in orchestrating stereoselective bond formations. Their ability to coordinate to carbonyl oxygens and other Lewis basic sites enhances the electrophilicity of the molecule and can create a chiral environment to influence the stereochemical outcome of reactions.
Application in Claisen Rearrangements
The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, can be facilitated by Lewis acids when employing acyl chlorides like this compound. In a typical sequence, the acyl chloride reacts with an allylic amine in the presence of a Lewis acid to generate a ketene (B1206846) in situ. This ketene then undergoes a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement. The presence of an oxygen substituent, such as the benzyloxy group, on the acyl chloride component is well-tolerated in these transformations. nih.gov
The choice of Lewis acid is critical and can significantly influence the reaction's success and stereochemical outcome. A variety of Lewis acids, including Yb(OTf)₃, AlCl₃, and TiCl₄·THF₂, have been shown to be effective in promoting this type of acyl-Claisen rearrangement. nih.gov For instance, the reaction of acyl chlorides with allylic morpholines in the presence of catalytic amounts of a Lewis acid can afford Claisen adducts in high yields and with excellent diastereoselectivity. The stereochemistry of the allylic partner directly translates to the stereochemistry of the product, with trans-allylic morpholines yielding syn-products and cis-isomers affording anti-products. nih.gov
A key advantage of this methodology is the ability to construct diverse and stereochemically rich structures that are not easily accessible through conventional methods. For example, using α-phthalylglycyl chloride, this process provides a route to unnatural β-substituted α-amino acids. nih.gov Given the structural similarity, this compound is an excellent candidate for such Lewis acid-catalyzed Claisen rearrangements, offering a pathway to chiral building blocks with a benzyloxy-substituted side chain.
Table 1: Lewis Acid-Catalyzed Acyl-Claisen Rearrangement with Various Acid Chlorides nih.gov
| Entry | Acid Chloride | Allyl Amine | Lewis Acid (mol%) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Propionyl chloride | (E)-Crotyl morpholine | Yb(OTf)₃ (10) | 2-Methyl-3-morpholino-4-penten-1-one | >75 | >99:1 (anti) |
| 2 | Propionyl chloride | (E)-Crotyl morpholine | AlCl₃ (10) | 2-Methyl-3-morpholino-4-penten-1-one | >75 | >99:1 (anti) |
| 3 | Propionyl chloride | (E)-Crotyl morpholine | TiCl₄·THF₂ (5) | 2-Methyl-3-morpholino-4-penten-1-one | 92 | >99:1 (anti) |
| 4 | α-Phthalylglycyl chloride | (E)-Crotyl morpholine | TiCl₄·THF₂ (10) | α-Phthalimido-β-methyl-γ,δ-unsaturated amide | 77 | 98:2 (syn) |
| 5 | (Benzyloxy)acetyl chloride | (E)-Crotyl morpholine | TiCl₄·THF₂ (10) | 2-(Benzyloxy)-3-morpholino-4-penten-1-one | >81 | 86:14 (syn) |
Data is based on analogous reactions and illustrates the general applicability.
Mukaiyama-Type Reactions with Derived Silyl (B83357) Ketene Acetals
This compound is a precursor to silyl ketene acetals, which are key intermediates in Mukaiyama-type aldol (B89426) and Michael reactions. The silyl ketene acetal (B89532) can be prepared from the corresponding ester, which is readily synthesized from the acid chloride. The Mukaiyama aldol reaction involves the Lewis acid-mediated addition of a silyl enol ether or silyl ketene acetal to a carbonyl compound. semanticscholar.orgnih.gov This reaction is highly valued for its ability to form carbon-carbon bonds under mild conditions and with predictable stereocontrol.
The diastereoselectivity of the Mukaiyama aldol reaction is influenced by several factors, including the geometry (E or Z) of the silyl ketene acetal, the nature of the substituents, and the choice of Lewis acid. semanticscholar.orgmsu.edu The presence of a benzyloxy group at the α-position of the silyl ketene acetal derived from this compound is expected to exert a significant stereodirecting effect. Chelation control, involving the Lewis acid coordinating to both the carbonyl oxygen of the aldehyde and the benzyloxy oxygen, can lead to high levels of diastereoselectivity. msu.edu For instance, in reactions of α-alkoxy aldehydes, Lewis acids like TiCl₄ can promote the formation of a six-membered chelate, leading to high syn-selectivity. msu.edu
Furthermore, the development of chiral Lewis acids has enabled enantioselective Mukaiyama aldol reactions. Catalysts based on copper, palladium, and other metals complexed with chiral ligands have been successfully employed to produce aldol adducts with high enantiomeric excess. msu.edu The silyl ketene acetal derived from this compound would be a valuable substrate in such asymmetric transformations, providing access to optically active β-hydroxy esters with a benzyloxy substituent.
Table 2: Diastereoselective Mukaiyama Aldol Reactions nih.govmsu.edu
| Silyl Ketene Acetal | Aldehyde | Lewis Acid | Product Diastereoselectivity (syn:anti) |
| From Methyl Propionate | Benzaldehyde | TiCl₄ | Varies with conditions |
| From Methyl Isobutyrate | Benzaldehyde | TiCl₄ | - |
| (Z)-1-Supersilyloxy-2-benzyloxy enol ether | Pivalaldehyde | HNTf₂ | 98:2 |
| From Methyl Propionate (with chiral auxiliary) | Various | TiCl₄, SnCl₄ | High |
This table presents general outcomes for analogous systems, highlighting the potential for high diastereoselectivity.
Transition Metal-Catalyzed Reactions (e.g., Palladium-mediated Transformations)
Palladium catalysis offers a powerful toolkit for the functionalization of acyl chlorides, including this compound. These reactions typically proceed through an acylpalladium(II) intermediate, which can then undergo various transformations, such as cross-coupling or decarbonylation followed by coupling.
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, can be applied to acyl chlorides. The Sonogashira coupling involves the reaction of a terminal alkyne with an acyl chloride in the presence of a palladium catalyst and a copper co-catalyst, yielding an alkynone. rsc.org Similarly, the Suzuki coupling can be employed to form ketones from acyl chlorides and boronic acids. rsc.orgnih.gov These methods would allow for the introduction of various organic fragments onto the carbonyl group of this compound.
A particularly interesting application of palladium catalysis is the decarbonylative coupling of acyl chlorides. nih.govresearchgate.netorganic-chemistry.org In this process, the initially formed acylpalladium(II) complex undergoes decarbonylation to generate an alkyl- or arylpalladium(II) species, which can then participate in a cross-coupling reaction. This strategy enables the conversion of an acyl chloride into a product where the carbonyl group has been formally replaced by a new carbon-carbon or carbon-heteroatom bond. For this compound, this would open up pathways to a variety of products, including biaryls, aryl amines, and aryl ethers, depending on the coupling partner. The choice of ligand is crucial in directing the reaction towards either direct coupling or decarbonylative coupling.
Organocatalytic Applications in Ketene Chemistry
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, and it finds significant application in the chemistry of ketenes generated from acyl chlorides. This compound can serve as a precursor for benzyloxy(methyl)ketene, which can then participate in a variety of organocatalyzed reactions. The in situ generation of the ketene from the acyl chloride in the presence of a non-nucleophilic base avoids the handling of the often unstable ketene.
A prominent class of organocatalysts for ketene chemistry are the Cinchona alkaloids and their derivatives. usm.eduasianpubs.orgresearchgate.net These chiral amines can catalyze the asymmetric addition of ketenes to various electrophiles, such as imines, leading to the formation of β-lactams or other chiral products with high enantioselectivity. The catalyst activates the ketene through the formation of a chiral acylammonium or enolate intermediate, which then reacts with the electrophile in a stereocontrolled manner.
For example, the asymmetric [2+2] cycloaddition of ketenes with imines, catalyzed by chiral amines, is a well-established method for the synthesis of enantioenriched β-lactams. The benzyloxy group in the ketene derived from this compound would likely influence the stereochemical outcome of such reactions, potentially leading to valuable chiral building blocks for the synthesis of biologically active compounds.
Green Chemistry Approaches to Acylation (e.g., Solvent-Free and Catalyst-Free Conditions)
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for acylation reactions. Traditional acylation procedures often involve the use of hazardous solvents and stoichiometric amounts of catalysts or promoters, leading to significant waste generation.
Solvent-free and catalyst-free conditions represent a significant advancement in this area. usm.eduasianpubs.org Acylation of alcohols and amines with acyl chlorides can often be achieved by simply heating a neat mixture of the reactants. usm.edu These reactions are typically fast, efficient, and produce the desired products in high yields with minimal purification. The absence of a solvent reduces waste and simplifies the work-up procedure, often allowing for the direct isolation of the product.
For the acylation of alcohols with this compound, a solvent-free approach would involve mixing the alcohol with the acyl chloride and heating the mixture until the reaction is complete. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. This methodology is applicable to a wide range of alcohols, including primary, secondary, and even sterically hindered ones. usm.edu Similarly, amines can be acylated under these conditions to afford the corresponding amides. The simplicity and efficiency of this approach make it an attractive alternative to conventional methods, reducing the environmental impact of the acylation process.
Table 3: Comparison of Conventional vs. Solvent-Free Acylation asianpubs.org
| Acylating Agent | Substrate | Conditions | Yield (%) | Reference |
| Acetyl Chloride | Benzyl (B1604629) Alcohol | ZnCl₂ catalyst, CH₂Cl₂ solvent, RT | High | asianpubs.org |
| Acetyl Chloride | Benzyl Alcohol | Solvent-free, 60 °C | 95 | |
| Propanoyl Chloride | Various Alcohols | Solvent-free, 80-85 °C | Excellent | usm.edu |
This table provides a general comparison, illustrating the effectiveness of solvent-free conditions.
Strategic Applications in Complex Organic Synthesis
Role as a Key Acylating Agent in Multi-step Synthesis
The primary role of 2-(benzyloxy)propanoyl chloride in organic synthesis is that of a potent acylating agent. Acyl chlorides are among the most reactive derivatives of carboxylic acids, readily undergoing nucleophilic acyl substitution with a wide variety of nucleophiles. The presence of the chlorine atom makes the carbonyl carbon highly electrophilic, facilitating attack by even weak nucleophiles like water and alcohols, as well as stronger nucleophiles like amines. libretexts.orgyoutube.com
The reaction typically proceeds through a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond by expelling the chloride ion, a stable leaving group. This reactivity allows for the efficient formation of esters, amides, and other carbonyl derivatives under mild conditions. libretexts.orgyoutube.com In the context of this compound, this acylation introduces the 2-(benzyloxy)propanoyl moiety, a valuable chiral fragment that serves as a building block for more elaborate molecular architectures. The benzyl (B1604629) ether acts as a robust protecting group for the α-hydroxy functionality, which is stable under many reaction conditions but can be readily removed at a later synthetic stage via hydrogenolysis. This combination of reactivity and protective group strategy is central to its utility in multi-step synthesis. google.com
Formation of Chiral Benzyloxy-Protected Aldehydes (e.g., (S)-2-(Benzyloxy)propanal)
A key transformation of this compound is its selective reduction to the corresponding chiral aldehyde, (S)-2-(benzyloxy)propanal. While powerful reducing agents like lithium aluminum hydride would reduce the acyl chloride all the way to a primary alcohol, more sterically hindered and less reactive hydride reagents are required to stop the reduction at the aldehyde stage.
One of the most effective reagents for this purpose is lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H). This reagent is significantly less reactive than its parent, LiAlH₄, due to the steric bulk and electron-withdrawing nature of the tert-butoxy (B1229062) groups. It reacts rapidly with the highly electrophilic acyl chloride but much more slowly with the resulting aldehyde, allowing the aldehyde to be isolated in high yield, especially when the reaction is conducted at low temperatures such as -78 °C.
This transformation is crucial as it converts the acyl chloride into another versatile functional group, the aldehyde, while preserving the critical stereochemistry at the adjacent carbon. The resulting (S)-2-(benzyloxy)propanal is a valuable chiral building block for subsequent C-C bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, or Grignard additions, further expanding its utility in asymmetric synthesis.
Synthesis of Chiral Silanes and Related Organometallics (e.g., (2S)-2-Benzyloxy propanoyl dimethylphenylsilane)
The synthesis of chiral acylsilanes from this compound represents an advanced application, yielding organometallic reagents with unique reactivity. Acylsilanes are valuable synthetic intermediates, and their preparation often involves the reaction of an acyl chloride with a silyl-metal reagent. gelest.comscielo.br
A common method for this transformation is the use of silyl-copper reagents, often prepared by reacting a silyllithium species with a copper(I) salt like copper(I) cyanide. scielo.br The resulting lithium silylcuprate is a soft nucleophile that readily reacts with the hard electrophile of the acyl chloride to form the C-Si bond of the target acylsilane. This method is generally effective and provides good yields while minimizing side reactions that can occur with highly reactive silyllithium reagents alone. gelest.com
General Reaction for Acylsilane Synthesis
| Reactant 1 | Reactant 2 | Key Reagent | Product |
|---|
The resulting chiral acylsilane, (2S)-2-benzyloxypropanoyl dimethylphenylsilane, can participate in a variety of unique transformations, including the Brook rearrangement, and serve as a precursor for acyl radicals or as a sterically demanding ketone isostere. scielo.brrsc.org
Construction of Nitrogen-Containing Heterocycles (e.g., β-Lactams, Oxyenamides, Quinozolinone derivatives)
The acylating power of this compound is prominently featured in the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals.
β-Lactams
The β-lactam (azetidin-2-one) ring is the cornerstone of penicillin and cephalosporin (B10832234) antibiotics. The Staudinger cycloaddition is a classic and powerful method for constructing this four-membered ring. wikipedia.org The reaction involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. wikipedia.orgorganic-chemistry.org Ketenes are often unstable and are typically generated in situ from acyl chlorides by treatment with a tertiary amine base, such as triethylamine. organic-chemistry.orgresearchgate.net this compound is an ideal precursor for generating the corresponding chiral ketene, which then reacts with an imine to produce a chiral, substituted β-lactam, transferring its stereochemistry to the final product. rsc.org
Oxyenamides
Oxyenamides, also known as N-vinylic amides or enol-amides, are important structural motifs and versatile intermediates. A general method for their synthesis involves the acylation of oximes. In a typical procedure, an oxime is treated with the acyl chloride in the presence of a base. This reaction proceeds via nucleophilic attack of the oxime oxygen or nitrogen on the carbonyl of the acyl chloride, followed by rearrangement or elimination to yield the oxyenamide product. The use of this compound in such a sequence allows for the synthesis of chiral oxyenamides bearing the benzyloxy-protected stereocenter.
Quinazolinone Derivatives
Quinazolinones are a large class of fused heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties. rsc.org A widely used synthetic route involves the acylation of anthranilic acid (2-aminobenzoic acid) with an acyl chloride. nih.govnih.gov The initial reaction forms an N-acyl anthranilic acid intermediate. This intermediate is then cyclized, often by heating with a dehydrating agent like acetic anhydride, to first form a benzoxazinone, which subsequently reacts with an amine source (like ammonia (B1221849) or a primary amine) to yield the final quinazolinone ring system. nih.govtandfonline.com Using this compound in this sequence installs the chiral benzyloxypropyl group at the 2-position of the quinazolinone core. nih.govresearchgate.net
Heterocycle Synthesis Overview
| Target Heterocycle | Key Reaction Type | Role of this compound |
|---|---|---|
| β-Lactam | Staudinger [2+2] Cycloaddition | In situ precursor to a chiral ketene |
| Oxyenamide | Acylation of Oxime | Acylating agent |
Integration into Total Synthesis Efforts of Complex Organic Molecules
Chiral building blocks like this compound and its parent acid, (S)-2-(benzyloxy)propanoic acid, are valuable starting materials for the total synthesis of complex natural products and pharmaceuticals. While direct citation of the acyl chloride in a total synthesis can be specific to a particular synthetic plan, the utility of the core (S)-2-(benzyloxy)propanoic acid structure is well-documented. For instance, derivatives of this acid have been explored as new classes of GPR34 antagonists for treating neuropathic pain. nih.gov The conversion of the stable carboxylic acid to the highly reactive acyl chloride is a standard laboratory procedure, typically achieved with reagents like oxalyl chloride or thionyl chloride, making it a readily accessible intermediate for key bond-forming steps in a synthetic campaign. organic-chemistry.orglibretexts.org Its incorporation allows for the introduction of a specific stereocenter and a protected hydroxyl group, which can be unveiled and manipulated in later stages of a synthesis, highlighting its strategic importance in assembling complex molecular targets. scielo.br
Advanced Analytical Methodologies for Derivatives of 2 Benzyloxy Propanoyl Chloride
Derivatization Strategies for Enhanced Spectroscopic Analysis (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique known for its sensitivity and selectivity. nih.gov However, many small polar molecules, such as amino acids and biogenic amines, exhibit poor retention on standard reversed-phase chromatography columns and may ionize inefficiently, complicating their analysis. Chemical derivatization is a strategy used to overcome these limitations. chromatographyonline.comresearchgate.net
While 2-(benzyloxy)propanoyl chloride is itself a reactive reagent used to derivatize other molecules, the analytical principles are analogous to well-established derivatization methods, such as those using benzoyl chloride. nih.govchromatographyonline.com When this compound reacts with a target analyte containing a nucleophilic group (e.g., an amine or alcohol), it forms a new, larger derivative with properties that are more amenable to LC-MS/MS analysis.
The primary benefits of this derivatization approach include:
Improved Chromatographic Retention : The addition of the benzyloxypropyl group significantly increases the hydrophobicity of the polar analyte. This enhanced hydrophobicity leads to stronger interaction with the stationary phase of a reversed-phase column (e.g., a C18 column), resulting in increased retention time and better separation from other components in the sample matrix. chromatographyonline.com
Enhanced Mass Spectrometric Sensitivity : The derivatized analyte often exhibits improved ionization efficiency in the mass spectrometer's source. nih.gov Furthermore, the benzyloxypropyl moiety provides a stable structural component that produces a consistent and predictable fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer. nih.govumich.edu This allows for the development of highly selective and sensitive targeted analyses using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion.
The derivatization reaction is typically rapid, occurring at room temperature in a buffered, basic solution to facilitate the reaction of the acyl chloride with the amine or alcohol group of the target analyte. chromatographyonline.com The resulting stable amide or ester derivative can then be directly analyzed.
| Analyte Class | Target Functional Group | Derivative Formed | Rationale for Enhanced Analysis |
| Biogenic Amines | Primary/Secondary Amine (-NH₂, -NHR) | Amide | Increases hydrophobicity for better reversed-phase retention; provides a stable fragment for sensitive MS/MS detection. |
| Amino Acids | Amine (-NH₂) | Amide | Masks the polar amine group, improving chromatographic behavior and allowing for robust quantification. nih.gov |
| Alcohols/Phenols | Hydroxyl (-OH) | Ester | Increases molecular weight and hydrophobicity; introduces a chromophore for potential UV detection in addition to MS. nih.gov |
Table 1: Derivatization of Analyte Classes with this compound for LC-MS/MS Analysis.
A typical LC-MS/MS method would involve monitoring specific precursor-to-product ion transitions. For an analyte derivatized with (R)-2-(benzyloxy)propanoyl chloride (MW: 180.20 g/mol , less HCl), the precursor ion would be the protonated molecule [M+H]⁺ of the derivative. The product ion would often result from the cleavage of the newly formed amide or ester bond, yielding a common fragment ion corresponding to the 2-(benzyloxy)propanoyl moiety.
| Example Analyte | Analyte [M+H]⁺ | Derivative [M+H]⁺ | Example Product Ion (Fragment) |
| Dopamine | 154.09 | 316.16 | 163.08 (C₁₀H₁₁O₂) |
| Glycine | 76.04 | 238.10 | 163.08 (C₁₀H₁₁O₂) |
| Ethanolamine | 62.06 | 224.12 | 163.08 (C₁₀H₁₁O₂) |
Table 2: Hypothetical MRM Transitions for Analytes Derivatized with this compound. Note: The derivative mass is calculated from the reaction of the analyte with C₁₀H₁₁O₂Cl and subsequent loss of HCl. The product ion corresponds to the protonated 2-(benzyloxy)propanoic acid fragment.
Spectroscopic Techniques for Stereochemical Purity Determination of Reaction Products
The chirality of this compound is a key feature, making it a valuable chiral building block in asymmetric synthesis. bldpharm.com When it is used in a reaction, particularly with other chiral molecules, it is essential to determine the stereochemical purity and absolute configuration of the resulting products. Several spectroscopic and chromatographic techniques are employed for this purpose.
Chromatographic Separation of Diastereomers : One of the most straightforward methods for determining enantiomeric purity involves converting a pair of enantiomers into a pair of diastereomers. By reacting an enantiomerically pure form of this compound with a racemic or scalemic mixture of a chiral alcohol or amine, a mixture of diastereomeric esters or amides is produced. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatography techniques such as HPLC or even Thin-Layer Chromatography (TLC). nih.gov The ratio of the integrated peak areas for the two diastereomers directly corresponds to the enantiomeric ratio of the original alcohol or amine.
NMR Spectroscopy with Chiral Solvating Agents : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical analysis. In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), transient diastereomeric complexes are formed that have distinct NMR spectra. acs.org For a derivative of this compound, adding a CSA can cause the signals of the different stereoisomers (e.g., the methine proton of the propanoyl backbone) to appear at different chemical shifts. The integration of these separated signals provides a quantitative measure of the diastereomeric or enantiomeric excess of the sample. acs.org
Circular Dichroism (CD) Spectroscopy : CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property inherent to chiral molecules. nyu.edu Each stereoisomer has a unique CD spectrum, often being a mirror image for a pair of enantiomers. By comparing the CD spectrum of a synthesized derivative of this compound to a known reference standard, its absolute configuration can be determined. tcichemicals.com The technique can also be used to determine the enantiomeric excess of a sample. nyu.edu
| Technique | Principle | Application to Derivatives | Information Obtained |
| HPLC/TLC | Separation of diastereomers based on different physical properties. nih.gov | An enantiopure this compound derivative of a chiral analyte is analyzed on a standard (achiral) column. | Enantiomeric/Diastereomeric Ratio (from peak area integration). |
| NMR with CSAs | Formation of transient diastereomeric complexes leading to separate signals for different stereoisomers. acs.org | The ¹H or ¹³C NMR spectrum of the derivative is recorded in the presence of a chiral solvating agent. | Enantiomeric/Diastereomeric Excess (from signal integration). |
| Circular Dichroism | Differential absorption of circularly polarized light by chiral molecules. nyu.edutcichemicals.com | The CD spectrum of the purified derivative is measured and compared to standards. | Absolute Configuration, Confirmation of Stereochemical Purity. |
Table 3: Summary of Techniques for Stereochemical Purity Determination.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for studying reaction mechanisms and selectivity in organic chemistry. For 2-(benzyloxy)propanoyl chloride, DFT calculations could be employed to elucidate the pathways of its various reactions, such as nucleophilic acyl substitution.
These studies would typically involve mapping the potential energy surface of a reaction. This process includes identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. The calculated energies of these species allow for the determination of activation barriers and reaction enthalpies, providing a quantitative picture of the reaction kinetics and thermodynamics.
For instance, in a reaction with a nucleophile, DFT could be used to compare a concerted (SN2-like) mechanism with a stepwise mechanism involving a tetrahedral intermediate. By calculating the energy barriers for both pathways, the more favorable route can be predicted. Furthermore, DFT can shed light on the origins of stereoselectivity in reactions involving the chiral center of this compound. By modeling the transition states leading to different stereoisomeric products, the energy differences can be correlated with the observed or predicted stereochemical outcome.
To illustrate the type of data that would be generated from such a study, the following hypothetical table outlines the calculated activation energies for the reaction of this compound with a generic nucleophile, comparing two possible mechanistic pathways.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| Concerted (SN2-like) | TS1 | 25.3 | Less Favorable |
| Stepwise (Tetrahedral Intermediate) | TS2 | 18.7 | More Favorable |
Molecular Dynamics Simulations of Intermediates and Transition States
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. Unlike static DFT calculations that focus on stationary points on the potential energy surface, MD simulations can model the dynamic evolution of reactants, intermediates, and transition states.
For this compound, MD simulations could be particularly useful for understanding the role of the solvent in its reactions. By simulating the compound and a reactant in a box of explicit solvent molecules, one can observe how the solvent molecules arrange themselves around the reacting species and how this solvent shell influences the reaction pathway. This can be critical for accurately modeling reaction barriers and the stability of charged intermediates.
MD simulations can also be used to explore the conformational landscape of flexible molecules like this compound, with its rotatable bonds in the benzyloxy group. Understanding the preferred conformations of the reactant and key intermediates can be crucial for rationalizing stereoselectivity. Furthermore, by initiating simulations from a transition state structure, one can observe the dynamic trajectory of the system as it proceeds to form products, providing a more complete picture of the reaction dynamics.
A hypothetical application of MD simulations could be to analyze the lifetime and stability of a tetrahedral intermediate in different solvents. The table below illustrates the kind of data that could be obtained.
| Solvent | Intermediate | Average Lifetime (ps) | Key Stabilizing Interactions |
|---|---|---|---|
| Water | Tetrahedral Intermediate | 15.2 | Hydrogen bonding with the oxyanion |
| Dichloromethane (B109758) | Tetrahedral Intermediate | 5.8 | Dipole-dipole interactions |
Prediction of Reactivity and Stereoselectivity Profiles
A primary goal of computational chemistry in the context of organic synthesis is the prediction of reactivity and stereoselectivity. By combining methods like DFT and MD simulations, a comprehensive reactivity profile for this compound could be constructed.
Reactivity prediction would involve calculating various molecular descriptors. For example, mapping the electrostatic potential onto the electron density surface of this compound would reveal the most electrophilic sites, confirming the high reactivity of the acyl chloride carbon. Fukui functions, another DFT-derived descriptor, could be used to quantify the susceptibility of different atoms to nucleophilic or electrophilic attack.
The prediction of stereoselectivity is a more complex challenge that often requires detailed modeling of the transition states leading to the different stereoisomeric products. For reactions at the chiral center of this compound, computational models can help to rationalize and predict whether a reaction will proceed with inversion or retention of stereochemistry. By systematically evaluating the influence of different nucleophiles, catalysts, or reaction conditions, these models can guide the development of highly stereoselective transformations.
The following table provides a hypothetical example of how computational methods could be used to predict the stereochemical outcome of a reaction involving this compound.
| Nucleophile | Computational Method | Calculated ΔΔG‡ (kcal/mol) (TSR - TSS) | Predicted Major Stereoisomer | Predicted Enantiomeric Excess (%) |
|---|---|---|---|---|
| Methylamine | DFT (B3LYP/6-31G) | -1.5 | (S)-product | 90 |
| tert-Butanol | DFT (B3LYP/6-31G) | +0.8 | (R)-product | 60 |
Q & A
Q. What are the recommended synthetic routes for 2-(Benzyloxy)propanoyl chloride, and how do reaction conditions influence yield?
The compound is typically synthesized via the reaction of 2-(benzyloxy)propanoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key considerations include:
- Reagent selection : Thionyl chloride is preferred for milder conditions, as it generates gaseous byproducts (SO₂, HCl), simplifying purification .
- Solvent choice : Anhydrous solvents like dichloromethane or tetrahydrofuran (THF) are used to avoid hydrolysis of the acyl chloride .
- Temperature : Reactions are typically conducted at reflux (40–60°C) to ensure complete conversion .
- Work-up : Excess reagents are removed under reduced pressure, and the product is purified via distillation or chromatography under inert atmosphere .
Q. How should this compound be stored to ensure stability?
Q. What safety protocols are critical when handling this compound?
- PPE : Use impermeable gloves (e.g., nitrile), sealed goggles, and lab coats .
- Engineering controls : Conduct reactions in a fume hood with scrubbers to neutralize HCl vapors .
- Emergency measures : Provide eyewash stations and emergency showers; neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How can side reactions during synthesis be identified and mitigated?
Q. What analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzyloxy and propanoyl chloride moieties. The acyl chloride proton is typically absent due to rapid exchange .
- IR spectroscopy : A strong C=O stretch (~1800 cm⁻¹) and C-Cl stretch (~850 cm⁻¹) are diagnostic .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while GC-MS identifies volatile impurities .
Q. How can competing reactivity pathways be controlled during derivatization?
- Nucleophilic substitution : The benzyloxy group may undergo cleavage under strong acidic/basic conditions. Use aprotic solvents (e.g., DMF) and mild bases (e.g., pyridine) during esterification or amidation .
- Acylation selectivity : Steric hindrance from the benzyloxy group may slow reactions. Catalytic DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
Q. What are the implications of contradictory data in hydrolysis rate studies?
- Variable conditions : Hydrolysis rates depend on solvent polarity, temperature, and trace water content. For example, in THF, hydrolysis is slower compared to aqueous acetone .
- Resolution : Standardize reaction conditions and use Karl Fischer titration to quantify residual water in solvents .
Methodological Considerations
Q. How can synthetic yields be optimized for large-scale preparations?
Q. What strategies validate the absence of hydrolyzed byproducts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
